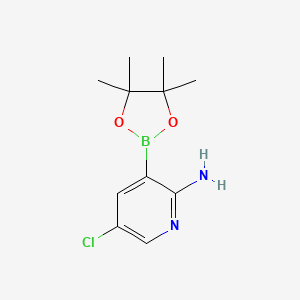
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a cyclohexene ring, which is a six-membered ring with one double bond. It also contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .
Mode of Action
It’s worth noting that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions . They can form carbon-carbon bonds by reacting with various organic halides in the presence of a base .
Pharmacokinetics
As a boronic ester, it’s likely to undergo metabolism via enzymatic or non-enzymatic processes, leading to the formation of boronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of a base and a palladium catalyst is crucial for its role in cross-coupling reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "cyclohex-3-en-1-ol", "2,3-dimethyl-1,3-butadiene", "sodium hydride", "tetrahydrofuran", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydride in tetrahydrofuran to form the corresponding boronic acid.", "Step 2: The boronic acid is then reacted with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst to form the corresponding alkene.", "Step 3: The resulting alkene is then reacted with cyclohex-3-en-1-ol in the presence of a Lewis acid catalyst to form the desired product, 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol.", "Step 4: The product is purified by column chromatography using a mixture of methanol and acetic acid as the eluent.", "Step 5: The purified product is then treated with sodium bicarbonate and water to remove any remaining impurities and obtain the final product." ] } | |
Número CAS |
1006389-64-5 |
Nombre del producto |
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol |
Fórmula molecular |
C14H25BO3 |
Peso molecular |
252.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
